molecular formula C10H16O2 B1615606 1,6-Cyclodecanedione CAS No. 38734-05-3

1,6-Cyclodecanedione

Cat. No. B1615606
CAS RN: 38734-05-3
M. Wt: 168.23 g/mol
InChI Key: KBSGQTAYVRWUEO-UHFFFAOYSA-N
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Patent
US06576787B1

Procedure details

A mixture of 3 mmol of cis-decalin, 18 mmol of biacetyl, 0.3 mmol of N-hydroxyphthalimide, 0.015 mmol of cobalt(II) acetate, and 3 ml of acetic acid was stirred at 75° C. in an oxygen atmosphere (1 atm) for 8 hours. A gas chromatographic analysis of products in a reaction mixture found that 4a-acetyl-cis-decalin (yield: 24%), 4a-hydroxy-cis-decalin (yield: 4%), 4a,8a-dihydroxy-cis-decalin (yield: 22%), 1,6-cyclodecanedione (yield: 10%), and 4a-acetyl-8a-hydroxy-cis-decalin (yield: 5%) were formed with a conversion rate from cis-decalin of 67%.
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
18 mmol
Type
reactant
Reaction Step One
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0.015 mmol
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[C@@H:10]2[C@@H:5]([CH2:6][CH2:7][CH2:8][CH2:9]2)[CH2:4][CH2:3][CH2:2]1.[C:11]([C:14]([CH3:16])=[O:15])([CH3:13])=[O:12].ON1[C:22](=O)[C:21]2=[CH:24][CH:25]=[CH:26][CH:27]=[C:20]2[C:19]1=[O:28].[O:29]=O>C([O-])(=O)C.[Co+2].C([O-])(=O)C.C(O)(=O)C>[C:11]([C@@:5]12[CH2:6][CH2:7][CH2:8][CH2:9][C@@H:10]1[CH2:1][CH2:2][CH2:3][CH2:4]2)(=[O:12])[CH3:13].[OH:15][C@@:14]12[CH2:16][CH2:25][CH2:26][CH2:27][C@@H:20]1[CH2:21][CH2:22][CH2:13][CH2:11]2.[OH:12][C@@:11]12[CH2:3][CH2:2][CH2:1][CH2:10][C@:14]1([OH:15])[CH2:16][CH2:20][CH2:19][CH2:13]2.[C:19]1(=[O:28])[CH2:20][CH2:27][CH2:26][CH2:25][C:24](=[O:29])[CH2:21][CH2:22][CH2:13][CH2:11]1 |f:4.5.6|

Inputs

Step One
Name
Quantity
3 mmol
Type
reactant
Smiles
C1CCC[C@@H]2CCCC[C@H]12
Name
Quantity
18 mmol
Type
reactant
Smiles
C(=O)(C)C(=O)C
Name
Quantity
0.3 mmol
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
0.015 mmol
Type
catalyst
Smiles
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)[C@@]12CCCC[C@H]2CCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 24%
Name
Type
product
Smiles
O[C@@]12CCCC[C@H]2CCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 4%
Name
Type
product
Smiles
O[C@@]12CCCC[C@]2(CCCC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 22%
Name
Type
product
Smiles
C1(CCCCC(CCCC1)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.